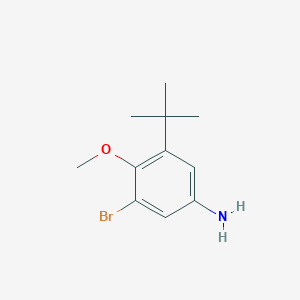

3-Bromo-5-(tert-butyl)-4-methoxyaniline

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1132940-59-0 |

|---|---|

Molekularformel |

C11H16BrNO |

Molekulargewicht |

258.15 g/mol |

IUPAC-Name |

3-bromo-5-tert-butyl-4-methoxyaniline |

InChI |

InChI=1S/C11H16BrNO/c1-11(2,3)8-5-7(13)6-9(12)10(8)14-4/h5-6H,13H2,1-4H3 |

InChI-Schlüssel |

AGEZDKAJDAVUNG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=C(C(=CC(=C1)N)Br)OC |

Herkunft des Produkts |

United States |

Chemical Transformations and Reaction Mechanisms of 3 Bromo 5 Tert Butyl 4 Methoxyaniline

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 3-Bromo-5-(tert-butyl)-4-methoxyaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the amine (-NH2) and methoxy (B1213986) (-OCH3) groups. These groups are ortho- and para-directing. In a polysubstituted benzene (B151609) ring, the position of electrophilic attack is determined by the cumulative electronic and steric effects of the existing substituents.

The directing influence of the substituents on the ring is as follows:

Amine (-NH2): A very strong activating group, directing ortho and para.

Methoxy (-OCH3): A strong activating group, directing ortho and para.

tert-Butyl (-C(CH3)3): A weak activating group, directing ortho and para.

Bromo (-Br): A deactivating group, but ortho- and para-directing.

When multiple activating groups are present, the most powerful activating group generally controls the position of substitution. masterorganicchemistry.com In this molecule, the amine group is the most potent activator. The positions ortho to the amine are C2 and C6. The position para to the amine is C6, which is already substituted. Therefore, electrophilic attack is most likely to occur at the C2 position, which is ortho to the amine and meta to the bromine. The significant steric hindrance from the adjacent tert-butyl group at C5 might slightly disfavor substitution at C6, further enhancing the preference for the C2 position.

However, the high reactivity of the aniline (B41778) can lead to multiple substitutions and oxidation side reactions, particularly under harsh conditions (e.g., nitration). chemistrysteps.com To achieve selective monosubstitution, the reactivity of the amine is often tempered by converting it into an amide (e.g., acetanilide) via acylation. stackexchange.com This acetamido group is still an ortho-, para-director but is less activating, allowing for more controlled reactions. After the substitution, the amide can be hydrolyzed back to the amine.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the intermediate Meisenheimer complex. The aromatic ring of this compound is electron-rich due to the strong donating character of the amine and methoxy substituents. Consequently, it is a poor substrate for classical SNAr reactions, which are generally unfavorable on such activated rings. Attempts to displace the bromide or other groups with nucleophiles under standard SNAr conditions are unlikely to succeed.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom at the C3 position renders this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) and is widely used due to its mild conditions and functional group tolerance. nih.govlibretexts.org For electron-rich aryl bromides like the target compound, specific catalyst systems have been developed to ensure high efficiency. yonedalabs.com While the unprotected amine can sometimes complicate reactions, methods exist for coupling ortho-bromoanilines without a protecting group. nih.gov

| Parameter | Typical Conditions for Related Substrates | Source(s) |

| Catalyst | Pd(OAc)2, Pd2(dba)3, or specialized palladacycles (e.g., CataCXium A Pd G3) | nih.govacsgcipr.org |

| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)3, XPhos, SPhos, PPh3) | acsgcipr.orgnumberanalytics.com |

| Base | Cs2CO3, K3PO4, K2CO3, NaOtBu | nih.govnumberanalytics.com |

| Solvent | Toluene, Dioxane, 2-MeTHF, THF/H2O | nih.govresearchgate.net |

| Temperature | Room Temperature to 100 °C | libretexts.org |

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.org This transformation would allow for the synthesis of diaryl or alkyl-aryl amines starting from this compound. The mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. libretexts.org The choice of a bulky, electron-rich phosphine (B1218219) ligand is crucial for achieving high yields, especially with electron-rich aryl halides. numberanalytics.com

| Parameter | Typical Conditions for Related Substrates | Source(s) |

| Catalyst | Pd(OAc)2 or Pd2(dba)3 | acsgcipr.org |

| Ligand | Bulky phosphines (e.g., BINAP, DPPF, XPhos, RuPhos) | numberanalytics.comwikipedia.org |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) | numberanalytics.com |

| Solvent | Toluene, THF, Dioxane | numberanalytics.com |

| Temperature | Room Temperature to 110 °C | numberanalytics.com |

Derivatization Pathways for Amine and Methoxy Functionalities

Reactions at the Amine Nitrogen

The primary amine group is a versatile functional handle that can undergo numerous transformations.

Acylation: The amine readily reacts with acyl chlorides or anhydrides in the presence of a base to form amides. A common example is acetylation using acetic anhydride (B1165640) to form the corresponding acetanilide. This is often used as a protecting group strategy to moderate the amine's activating effect during electrophilic substitution. stackexchange.com

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base like pyridine (B92270) yields sulfonamides. mdpi.com These derivatives are important in medicinal chemistry and can also serve as protecting groups.

Alkylation: The amine can be alkylated using alkyl halides, although this can be difficult to control and may lead to mixtures of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Transformations Involving the Methoxy Group

The methoxy group is generally robust but can be cleaved to reveal a phenol. This demethylation is typically achieved under harsh conditions using strong Lewis acids or proton acids.

Ether Cleavage: The most common reagent for cleaving aryl methyl ethers is boron tribromide (BBr3) in an inert solvent like dichloromethane (B109758) (DCM). The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group. Other reagents like HBr or HI can also be used, but often require higher temperatures.

Advanced Analytical and Spectroscopic Characterization of 3 Bromo 5 Tert Butyl 4 Methoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Bromo-5-(tert-butyl)-4-methoxyaniline, both ¹H and ¹³C NMR spectroscopy provide definitive information about its structure.

In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons, their chemical shifts indicate the electronic environment, the integration reveals the ratio of protons, and the splitting patterns (multiplicity) show the number of neighboring protons.

Based on the structure of this compound, the following ¹H NMR signals are predicted:

A singlet for the nine equivalent protons of the tert-butyl group.

A singlet for the three equivalent protons of the methoxy (B1213986) group.

A broad singlet for the two protons of the primary amine (NH₂) group, which can exchange with deuterated solvents.

Two distinct singlets for the two aromatic protons, which are not coupled to each other.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. The spectrum for this compound is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | ~1.40 | Singlet | 9H | -C(CH₃)₃ |

| ~3.80 | Singlet | 3H | -OCH₃ | |

| ~4.50 | Broad Singlet | 2H | -NH₂ | |

| ~6.70 | Singlet | 1H | Aromatic C-H | |

| ~6.90 | Singlet | 1H | Aromatic C-H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbons | ~30 | -C(C H₃)₃ |

| ~35 | -C (CH₃)₃ | |

| ~60 | -OC H₃ | |

| ~110 | C -Br | |

| ~115 | Aromatic C -H | |

| ~125 | Aromatic C -H | |

| ~135 | C -C(CH₃)₃ | |

| ~140 | C -NH₂ | |

| ~145 | C -OCH₃ |

Note: Predicted chemical shifts are estimates based on typical values for similar functional groups and substitution patterns.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.

For this compound (C₁₁H₁₆BrNO), the molecular weight is 258.16 g/mol . lianhe-aigen.com A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 natural abundance, the spectrum will exhibit two peaks of nearly equal intensity for the molecular ion (M⁺) and the M+2 ion.

High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the determination of the molecular formula with high confidence. Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a tert-butyl group.

Expected Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Comment |

| [M]⁺ | 257.04 | 259.04 | Molecular ion |

| [M-CH₃]⁺ | 242.02 | 244.02 | Loss of a methyl group |

| [M-C₄H₉]⁺ | 200.98 | 202.98 | Loss of a tert-butyl group |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, thereby assessing the purity of a compound and monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used.

For a compound like this compound, reverse-phase HPLC would be a suitable method for purity analysis. In this setup, the compound would be passed through a nonpolar stationary phase (like C18) with a polar mobile phase. The purity is determined by the relative area of the main peak in the chromatogram. The presence of multiple peaks would indicate impurities. bldpharm.com The coupling of liquid chromatography to a mass spectrometer (LC-MS) can be used to identify these impurities by providing their molecular weights. bldpharm.combldpharm.com

These techniques are crucial in synthetic chemistry to ensure that the final product meets the required purity specifications and to optimize reaction conditions for maximum yield and minimal byproduct formation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of sufficient quality can be grown, this technique can provide unambiguous proof of structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding involving the amine group and van der Waals forces. This solid-state structural information is the gold standard for molecular characterization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. These include stretches for the amine N-H bonds, aromatic and aliphatic C-H bonds, the ether C-O bond, and aromatic C=C bonds.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 (two bands) | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Ar-H |

| Aliphatic C-H Stretch | 2850 - 3000 | -C(CH₃)₃, -OCH₃ |

| Aromatic C=C Stretch | 1500 - 1600 | Benzene (B151609) Ring |

| C-N Stretch | 1250 - 1350 | Aryl Amine |

| C-O Stretch | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) | Aryl-Alkyl Ether |

| C-Br Stretch | 500 - 600 | Bromo-Aromatic |

Elemental Analysis for Compositional Verification

Elemental analysis provides the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) that compose a compound. The experimentally determined percentages are compared to the theoretically calculated values based on the molecular formula to verify its elemental composition and purity.

For this compound, with the molecular formula C₁₁H₁₆BrNO, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of C₁₁H₁₆BrNO

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 11 | 132.121 | 51.19% |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 6.25% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 30.95% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.43% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 6.20% |

| Total | 258.159 | 100.00% |

An experimental result that closely matches these theoretical percentages provides strong evidence for the assigned molecular formula. sigmaaldrich.com

Theoretical and Computational Investigations of 3 Bromo 5 Tert Butyl 4 Methoxyaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling molecular properties with high accuracy. These methods allow for a detailed examination of the molecule's geometry, orbital energies, and electron distribution, which are fundamental to its reactivity. researchgate.netlibretexts.orglibretexts.org

The first step in a computational study is typically a geometry optimization, which finds the lowest energy arrangement of the atoms, corresponding to the most stable structure of the molecule. For 3-Bromo-5-(tert-butyl)-4-methoxyaniline, the geometry is defined by the interplay of the planar aromatic ring and the steric and electronic effects of its five substituents.

Semi-empirical and ab initio calculations are often employed to analyze potential energy surfaces and determine stable conformations. colostate.edu The bulky tert-butyl group exerts significant steric hindrance, influencing the orientation of the adjacent methoxy (B1213986) group. The rotation around the C-O bond of the methoxy group and the pyramidalization of the amino group are key conformational variables. It is expected that the methyl group of the methoxy substituent will orient away from the tert-butyl group to minimize steric clash. The amino group is expected to be slightly pyramidal, a common feature in anilines, though its planarity can be influenced by electronic interactions with the ring.

Conformational analysis using quantum chemical methods can identify the global minimum on the potential energy surface, which corresponds to the most stable conformer, as well as other local minima representing less stable conformers. researchgate.net For this molecule, the chair-like conformer with specific orientations of the substituents would be the global minimum.

Below is a table of predicted structural parameters based on typical values from computational studies of similar substituted benzenes. researchgate.net

| Parameter | Description | Predicted Value |

| Bond Lengths | ||

| C-N | Length of the bond between the ring and the amino nitrogen | ~1.40 Å |

| C-Br | Length of the carbon-bromine bond | ~1.90 Å |

| C-O (methoxy) | Length of the bond between the ring and the methoxy oxygen | ~1.37 Å |

| C-C (tert-butyl) | Length of the bond between the ring and the tert-butyl carbon | ~1.54 Å |

| Bond Angles | ||

| C-C-N | Angle involving the amino-substituted carbon | ~120° |

| C-C-Br | Angle involving the bromo-substituted carbon | ~120° |

| C-C-O | Angle involving the methoxy-substituted carbon | ~120° |

Note: These values are illustrative and would be precisely determined through specific quantum chemical calculations (e.g., using DFT with a basis set like 6-31G(d)).

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com The LUMO, as the lowest energy empty orbital, relates to the molecule's capacity to act as an electrophile or electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity.

For this compound, the substituents significantly influence the FMOs:

Amino (-NH₂) and Methoxy (-OCH₃) groups: As strong electron-donating groups, they raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Their lone pairs contribute significantly to the electron density of the aromatic π-system. acs.orgallen.in

Tert-butyl (-C(CH₃)₃) group: This alkyl group is a weak electron-donating group through induction, slightly increasing the HOMO energy.

Bromo (-Br) group: While it has lone pairs, its primary influence on the π-system is electron-withdrawing via induction due to its high electronegativity, which tends to lower the energy of the molecular orbitals.

The HOMO is expected to be a π-orbital with significant electron density distributed across the aromatic ring and particularly localized on the electron-rich positions, including the amino nitrogen. The LUMO will also be a π-antibonding orbital. The interaction between the electron-donating groups and the π-system generally leads to a smaller HOMO-LUMO gap compared to unsubstituted aniline (B41778), suggesting higher reactivity. acs.org

A semi-empirical quantum mechanical calculation (like AM1 or PM3) could provide the following type of data for the frontier orbitals. tsijournals.com

| Orbital | Description | Predicted Energy (eV) | Significance |

| HOMO | Highest Occupied Molecular Orbital | -8.5 to -9.5 | Indicates nucleophilicity; site of electron donation. |

| LUMO | Lowest Unoccupied Molecular Orbital | -0.5 to 0.5 | Indicates electrophilicity; site of electron acceptance. |

| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | 8.0 to 10.0 | Relates to chemical stability and reactivity. A smaller gap implies higher reactivity. |

Note: These energy values are estimates based on related compounds and serve an illustrative purpose.

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net It is plotted on the molecule's electron density surface, with colors indicating different potential values: red signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue represents regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.netnih.gov

For this compound, the ESP map would reveal:

Negative Potential: Strong negative potential (red/yellow) would be concentrated around the nitrogen atom of the amino group and the oxygen atom of the methoxy group due to their lone pairs of electrons. researchgate.netmdpi.com These are the most likely sites for protonation and electrophilic attack. The bromine atom would also exhibit a region of negative potential.

Positive Potential: Regions of positive potential (blue) would be located on the hydrogen atoms of the amino group, making them potential hydrogen bond donors.

Aromatic Ring: The π-face of the benzene (B151609) ring will show a nuanced potential. The strong electron-donating effects of the amino and methoxy groups increase the π-electron density, making the ring generally more negative (more nucleophilic) than unsubstituted benzene. nih.govbyjus.com This effect is most pronounced at the ortho and para positions relative to the activating groups.

The ESP map visually confirms the predictions of FMO analysis, highlighting the nucleophilic character of the molecule, concentrated at the heteroatoms and the activated aromatic ring. libretexts.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of their dynamic behavior. youtube.com An MD simulation of this compound, typically in a solvent like water or an organic solvent, could be used to investigate several phenomena:

Conformational Dynamics: While quantum calculations identify stable conformers, MD simulations show the transitions between them, revealing the flexibility of the molecule and the rotational freedom of its substituents (e.g., the methoxy group) at a given temperature. researchgate.net

Solvation Structure: MD can reveal how solvent molecules arrange themselves around the solute, particularly the hydrogen bonding interactions between the amino group and protic solvents. Understanding solvation is crucial as it significantly affects reactivity and properties. nih.gov

Intermolecular Interactions: In a simulation with multiple molecules, MD can be used to study aggregation behavior, showing how molecules of this compound might interact with each other through van der Waals forces or weak hydrogen bonds.

The simulation works by solving Newton's equations of motion for the system, with the forces between atoms calculated using a molecular mechanics force field. youtube.com Such studies are valuable for bridging the gap between a static molecular picture and the dynamic reality in a condensed phase. nih.gov

Quantitative Structure-Property Relationships (QSPR) in Related Aniline Systems

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physical, chemical, or biological properties. nih.govchemrxiv.org These models are built by finding a statistical relationship between calculated molecular descriptors (numerical representations of molecular structure) and an experimentally measured property. nih.govyoutube.com

The basicity of an aniline is a key property, determined by the availability of the lone pair of electrons on the amino nitrogen to accept a proton. libretexts.org Substituents on the aromatic ring can dramatically alter this basicity. pearson.comchemistrysteps.com

Electron-Donating Groups (EDGs): Groups like -NH₂, -OCH₃, and alkyl groups increase the electron density on the nitrogen, making the lone pair more available and thus increasing the basicity (higher pKa of the conjugate acid). libretexts.org

Electron-Withdrawing Groups (EWGs): Groups like -NO₂ or halogens (-Br) decrease the electron density on the nitrogen through inductive or resonance effects, making the lone pair less available and thus decreasing basicity (lower pKa). libretexts.orgtsijournals.com

| Substituent | Position | Electronic Effect | Predicted Impact on Basicity (vs. Aniline) |

| -NH₂ | C1 | Reference group | N/A |

| -Br | C3 (meta to -NH₂) | -I (Inductive Withdrawal) | Decrease |

| -OCH₃ | C4 (para to -NH₂) | +R (Resonance Donation), -I (Inductive Withdrawal) | Net Increase |

| -C(CH₃)₃ | C5 (meta to -NH₂) | +I (Inductive Donation) | Increase |

The methoxy group at the para position is a strong activating group (+R > -I), significantly increasing basicity. The tert-butyl group at the meta position provides a moderate inductive donating effect, also increasing basicity. The bromine atom at the meta position exerts an inductive withdrawing effect (-I), which decreases basicity. The net effect is a complex balance, but the powerful para-methoxy group is expected to be dominant, likely making this compound more basic than unsubstituted aniline, but less basic than an aniline with only the methoxy and tert-butyl groups.

QSPR studies can quantify these relationships. For instance, a model could correlate the pKa values of a series of anilines with descriptors such as Hammett constants (σ), calculated atomic charges on the nitrogen, or HOMO energy. tsijournals.com A strong correlation often exists between the pKa and the calculated hardness of the molecule, which is derived from the HOMO-LUMO gap. tsijournals.com

Applications and Utility in Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Molecules

The chemical architecture of 3-Bromo-5-(tert-butyl)-4-methoxyaniline, with its varied functional groups, makes it a strategic starting point for multi-step organic synthesis. The amino group can be readily transformed into a variety of other functionalities, such as amides, imines, or diazonium salts, which are themselves stepping stones to further chemical modifications. The bromine atom is particularly useful, offering a handle for cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination, which are powerful methods for constructing carbon-carbon and carbon-nitrogen bonds.

For instance, related bromo-aniline compounds are used as crucial intermediates in the synthesis of complex heterocyclic structures. A method for preparing 3-bromo-4-methoxyaniline (B105698) involves a three-step reaction sequence starting from p-nitrochlorobenzene, highlighting the industrial relevance of such intermediates. google.comgoogle.com The presence of the tert-butyl and methoxy (B1213986) groups in this compound provides steric and electronic modulation, allowing for regioselective reactions and influencing the properties of the final complex molecule.

Precursor in the Development of Pharmaceutical Scaffolds

Substituted anilines are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceutical scaffolds. The specific arrangement of substituents in this compound makes it an attractive precursor for developing new therapeutic agents. The lipophilic tert-butyl group can enhance membrane permeability, while the methoxy and amino groups can form critical hydrogen bonds with biological targets such as enzymes and receptors.

Research into related bromo-aniline structures demonstrates their importance. For example, various bromo aniline (B41778) derivatives have been synthesized and investigated for their potential as therapeutic agents, including treatments for cancer. sciencescholar.us

The development of enzyme inhibitors is a major focus of drug discovery. This compound provides a versatile scaffold for creating analogues of known inhibitors. The aniline nitrogen can act as a key interaction point within an enzyme's active site, while the rest of the molecule serves as a framework for adding other pharmacophoric features.

Studies on related compounds have shown the utility of bromo-aniline derivatives in this area.

HSP90 Inhibitors: Bromo aniline derivatives have been used to create compounds that are then evaluated through in-silico docking studies as potential inhibitors of the Heat Shock Protein 90 (Hsp90) chaperone, a target in cancer therapy. sciencescholar.us

FGFR1 Inhibitors: A series of benzamide (B126) derivatives, starting from a bromo-aniline substructure, were designed and synthesized as novel inhibitors for Fibroblast Growth Factor Receptor-1 (FGFR1), a target for non-small cell lung cancer. nih.gov

Xanthine (B1682287) Oxidase Inhibitors: The intermediate 3-bromo-4-isobutyloxyphenyl carbothioamide is crucial in the synthesis of febuxostat, a potent inhibitor of xanthine oxidase used for treating gout. researchgate.net This underscores the value of bromo-substituted aromatic amines in constructing potent enzyme inhibitors.

The general synthetic approach often involves acylating the amino group or using it in a condensation reaction to build a larger, more complex molecule tailored to a specific enzyme's active site.

Contribution to Advanced Materials

The utility of this compound extends beyond pharmaceuticals into the realm of materials science. Its structural features can be harnessed to create novel organic materials with specific electronic, optical, or thermal properties.

A primary application of anilines like this compound in materials science is in the synthesis of Schiff bases (or imines). These compounds are typically formed through the condensation reaction between the primary amine of the aniline and an aldehyde or ketone. nih.gov

The general synthesis involves refluxing equimolar amounts of the aniline and a selected aldehyde in a solvent such as ethanol (B145695). This reaction is often catalyzed by a small amount of acid. researchgate.net The resulting Schiff base, containing a C=N (azomethine) group, can then be used as a ligand to form coordination complexes with various metal ions. nih.gov These metal complexes have shown a wide range of applications, including as catalysts and as materials with interesting photophysical or antimicrobial properties. nih.gov

Table 1: General Synthesis of Schiff Bases from Anilines

| Step | Procedure |

|---|---|

| 1. Reactant Mixing | An ethanolic solution of an aromatic aldehyde is added to an ethanolic solution of this compound in a 1:1 molar ratio. |

| 2. Reaction | The mixture is refluxed for several hours. |

| 3. Isolation | The solution is cooled, and the resulting solid precipitate (the Schiff base) is collected by filtration. |

| 4. Purification | The product is washed with cold ethanol and dried. Recrystallization may be performed to achieve higher purity. |

The sterically hindered nature of this compound, due to the bulky tert-butyl group adjacent to the amine, suggests its potential use in creating Hindered Amine Light Stabilizers (HALS). HALS are a class of additives used to protect polymers from degradation caused by exposure to UV light. researchgate.net They function by scavenging free radicals that are formed during the photo-oxidative degradation process. While direct studies on this specific compound may be limited, the structural motif is characteristic of molecules investigated for polymer photostabilization.

Design and Synthesis of Ligands for Catalysis

The Schiff bases derived from this compound are excellent candidates for ligands in coordination chemistry and catalysis. The nitrogen of the imine group and potentially another donor atom (e.g., a hydroxyl group from a salicylaldehyde (B1680747) precursor) can chelate to a metal center, forming a stable metal complex.

These complexes can function as catalysts for various organic transformations. For example, Schiff base complexes of transition metals like manganese, iron, and chromium have been synthesized and studied for their catalytic activity. nih.gov The electronic properties of the ligand, influenced by the methoxy and bromine substituents, and the steric bulk of the tert-butyl group can be fine-tuned to control the activity and selectivity of the metallic catalyst.

Structure Reactivity and Structure Function Correlations of 3 Bromo 5 Tert Butyl 4 Methoxyaniline Analogues

Impact of Substituent Electronic Effects on Aromatic Reactivity

Amino (-NH₂) and Methoxy (B1213986) (-OCH₃) Groups: Both the amino and methoxy groups are strong activating groups. ucalgary.ca Their heteroatoms (Nitrogen and Oxygen) possess lone pairs of electrons that can be delocalized into the benzene (B151609) ring through resonance. ucalgary.calearncbse.in This donation of electron density significantly enriches the ortho and para positions, making the ring more susceptible to attack by electrophiles compared to unsubstituted benzene. In aniline (B41778), the lone pair of electrons on the nitrogen atom gets delocalised over the benzene ring, though this makes it less available for protonation. learncbse.in

Bromo (-Br) Group: Halogens like bromine are considered deactivating groups. ucalgary.ca Due to their high electronegativity, they withdraw electron density from the ring via the inductive effect, making the ring less reactive towards electrophilic substitution. ucalgary.ca However, they are ortho-, para-directing because their lone pair electrons can participate in resonance, which helps to stabilize the intermediate carbocation (arenium ion) when the attack occurs at these positions.

In 3-Bromo-5-(tert-butyl)-4-methoxyaniline, these effects are combined. The powerful activating and ortho-, para-directing influences of the amino and methoxy groups dominate, making the unsubstituted positions (C2 and C6) the most likely sites for electrophilic attack. The deactivating nature of the bromine atom somewhat tempers this high reactivity.

Steric Hindrance Effects of the tert-Butyl Group on Reaction Rates and Selectivity

The tert-butyl group is exceptionally bulky, and its size imposes significant steric hindrance, which profoundly affects both reaction rates and the regioselectivity of chemical reactions. numberanalytics.com

The presence of a bulky substituent can hinder the approach of an electrophile, reducing the rate of reaction. numberanalytics.com This steric hindrance can affect the formation of both the initial π-complex and the subsequent σ-complex (Wheland intermediate) in electrophilic aromatic substitution. numberanalytics.com For instance, the nitration of 1,3-ditert-butylbenzene is markedly slower than that of benzene due to the steric obstruction from the two tert-butyl groups. numberanalytics.com

In the context of this compound, the tert-butyl group at C5 sterically shields the adjacent C6 position. While the electronic effects of the activating groups direct incoming electrophiles to the ortho and para positions, the bulkiness of the tert-butyl group will sterically hinder the C6 position. This favors substitution at the less hindered C2 position. Research on tert-butylbenzene (B1681246) shows that while it is an ortho-para director, the para product is heavily favored due to steric blocking of the ortho positions. stackexchange.com

Table 1: Influence of Steric Hindrance on Product Distribution in the Nitration of tert-Butylbenzene

| Product | Percentage Yield | Rationale |

| ortho-nitro-tert-butylbenzene | 12% | Electronically favored but sterically hindered. stackexchange.com |

| meta-nitro-tert-butylbenzene | 8.5% | Electronically disfavored. stackexchange.com |

| para-nitro-tert-butylbenzene | 79.5% | Electronically favored and sterically accessible. stackexchange.com |

This table demonstrates that even with electronic direction to the ortho position, steric hindrance from the tert-butyl group dramatically shifts the product ratio in favor of the more accessible para position. stackexchange.com A similar effect would be expected for reactions involving this compound, where the C2 position would be the preferred site of reaction over the sterically encumbered C6 position.

Positional Isomerism and its Influence on Chemical Behavior

The specific arrangement of substituents on the aniline ring, known as positional isomerism, has a profound impact on the compound's chemical properties and reactivity. Changing the location of the bromo, tert-butyl, and methoxy groups relative to the amino group would create isomers with distinct chemical behaviors. For example, moving the methoxy group from C4 to C3 would alter the interplay of electronic effects and the directing influence on incoming electrophiles.

Table 2: Comparison of Selected Positional Isomers

| Compound Name | CAS Number | Key Structural Difference | Expected Impact on Reactivity |

| This compound | 1132940-59-0 | Methoxy group is para to the amino group. | Strong activation from both -NH₂ and -OCH₃ at C2 and C6. Steric hindrance at C6 from the tert-butyl group. |

| 3-Bromo-4-(tert-butyl)aniline | 103275-21-4 | Lacks the methoxy group. | Less activated than its methoxy-containing counterpart. Reactivity is primarily governed by the amino and tert-butyl groups versus the deactivating bromine. nih.gov |

| 3-Bromo-5-methoxyaniline | 16618-68-1 | Lacks the tert-butyl group. | Less steric hindrance. The directing effects of the amino and methoxy groups are dominant, but the absence of the bulky group opens up more reaction possibilities. oakwoodchemical.comchemdad.com |

| 4-Bromo-3-methoxyaniline | 19056-40-7 | Positions of bromo and methoxy groups are swapped. | Methoxy group is now meta to the amino group, altering the resonance stabilization pattern and overall reactivity profile. bldpharm.com |

| 3-Bromo-4-methoxyaniline (B105698) | 19056-41-8 | Bromo group is meta and methoxy group is para to the amino group. | A common aniline derivative where the powerful para-directing effect of the methoxy group is a key feature. google.comsynquestlabs.com |

The stability and reactivity of each isomer are unique due to the specific electronic and steric interactions between the substituents.

Modulating Reactivity through Derivatization Strategies

The reactivity of this compound, particularly the powerful influence of the amino group, can be strategically modulated through chemical derivatization. greyhoundchrom.com Derivatization involves converting a functional group into a derivative to alter its chemical properties for a specific purpose, such as protecting it during a reaction or enhancing its analytical detection. greyhoundchrom.comnih.gov

The primary amino group of an aniline is highly reactive and can interfere with desired reactions on the aromatic ring. For example, nitration of aniline can lead to oxidation and the formation of a significant amount of meta-substituted product because the amino group becomes protonated in the acidic medium. learncbse.in

Common derivatization strategies for the amino group include:

Acylation: The amino group can be converted to an amide (e.g., an acetanilide) by reacting it with an acyl halide or anhydride (B1165640). This transformation is crucial because the resulting amide group is still an ortho-, para-director but is less activating than the amino group. This moderation prevents unwanted side reactions like polysubstitution and oxidation.

Formation of Sulfonamides: Reaction with a sulfonyl chloride converts the amine into a sulfonamide. This derivative can serve as a protecting group that can often be removed later to regenerate the amine.

Alkylation: Introducing alkyl groups to the nitrogen atom can be used to increase its basicity and modify its steric profile. nih.gov

These derivatization techniques provide essential control over the reactivity of complex aniline analogues, enabling more selective and higher-yielding synthetic transformations. nih.gov For instance, the derivatization of a meta-bromo substituted aniline has been shown to be a valuable step for further synthetic applications like palladium-catalyzed coupling reactions. nih.gov

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of "green" chemistry is a paramount theme in modern organic synthesis. For 3-Bromo-5-(tert-butyl)-4-methoxyaniline, this translates to the development of synthetic protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current multistep syntheses, which may involve protection/deprotection steps and harsh reagents, are ripe for optimization. Future research will likely focus on the development of cascade or domino reactions, where multiple bond-forming events occur in a single pot, thereby increasing efficiency and reducing the environmental footprint. For instance, methods that combine C-H activation, amination, and aromatization in a single, streamlined process are highly desirable.

A significant area of development is the use of biocatalysis. nih.govacs.org The application of enzymes, such as nitroreductases, could provide a highly selective and environmentally friendly alternative to traditional nitro group reduction methods that often rely on heavy metals. nih.govacs.org These enzymatic transformations typically occur in aqueous media under mild conditions, offering a substantial improvement in sustainability. nih.govacs.org The immobilization of these enzymes can further enhance their utility by allowing for easy separation and reuse, making the process more economically viable for industrial applications. nih.gov

Furthermore, the exploration of sustainable methine sources for the construction of the aniline (B41778) ring itself presents a novel and green approach. rsc.org Utilizing readily available and less toxic starting materials will be a key focus in making the synthesis of this compound more sustainable. rsc.org

Exploration of Novel Reaction Pathways and Catalytic Transformations

The discovery of novel reaction pathways is crucial for accessing complex molecules like this compound with greater precision and efficiency. Research in this area is moving beyond traditional cross-coupling and amination reactions towards more innovative strategies.

One promising avenue is the application of photocatalysis. Visible-light-mediated reactions offer a mild and powerful tool for forging new bonds. acs.orgnih.govresearchgate.net For the synthesis of polysubstituted anilines, photocatalytic methods could enable direct C-H amination or the construction of the aniline ring from different precursors under ambient conditions, thus avoiding the high temperatures and harsh reagents associated with some traditional methods. acs.orgresearchgate.net For example, photocatalytic strategies have been developed for the synthesis of polysubstituted quinolines from 2-vinylarylimines, showcasing the potential for light-induced cyclization and aromatization reactions that could be adapted for aniline synthesis. acs.orgresearchgate.net

Another area of intense research is the development of novel catalytic systems. While palladium and other precious metals have been mainstays in cross-coupling reactions, there is a growing interest in using more abundant and less toxic first-row transition metals like iron, copper, and nickel. These metals can catalyze a wide range of transformations, including C-N bond formation, and their lower cost makes them attractive for large-scale synthesis. For instance, iron-based catalysts have been explored for deaminative cyanation of anilines, demonstrating the potential for novel reactivity. acs.org

Furthermore, the concept of carbocatalysis, using materials like oxidized active carbon, is emerging as a metal-free alternative for promoting cascade reactions to form substituted quinolines, a strategy that could be adapted for aniline synthesis. units.it

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of catalysts and substrates. For a molecule with the steric and electronic complexity of this compound, computational modeling offers significant advantages.

Density Functional Theory (DFT) calculations can be employed to study the substituent effects on the geometry, electronic properties, and reactivity of aniline derivatives. researchgate.netresearchgate.netjournaleras.com Such studies can provide valuable insights into how the bromo, tert-butyl, and methoxy (B1213986) groups influence the reactivity of the aromatic ring and the amino group, thereby guiding the choice of reagents and reaction conditions for optimal synthesis. researchgate.netresearchgate.netjournaleras.com For example, computational studies have been used to understand the regioselectivity of aniline synthesis and the mechanism of reactions involving aniline derivatives. nih.govmdpi.com

Moreover, computational modeling can be used to predict the most likely reaction pathways and transition states for novel catalytic transformations. nih.gov This predictive power can significantly accelerate the discovery of new and efficient synthetic routes by minimizing the need for extensive experimental screening. By modeling the interaction of substrates with different catalysts, researchers can identify promising candidates for further experimental investigation. The synergy of synthetic, mechanistic, and computational studies has been shown to be powerful in developing regioselective aniline syntheses. nih.gov

Integration with High-Throughput Experimentation and Automation

To accelerate the discovery and optimization of synthetic routes for this compound, the integration of high-throughput experimentation (HTE) and automation is essential. These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel, dramatically reducing the time and resources required for process development. researchgate.netnih.govselectscience.net

Robotic platforms can perform repetitive tasks such as dispensing reagents, setting up reactions, and analyzing products with high precision and reproducibility. researchgate.netselectscience.netrsc.orgyoutube.com This not only increases the efficiency of the research process but also frees up researchers to focus on more complex tasks such as data analysis and experimental design. researchgate.netyoutube.com The use of robotic systems for automated chemical synthesis is becoming increasingly prevalent in the pharmaceutical industry for the discovery of therapeutic agents. rsc.org

The combination of HTE with automated flow chemistry represents a particularly powerful approach. researchgate.netbohrium.comacs.orgnus.edu.sgsyrris.com Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. researchgate.netbohrium.comacs.org When integrated with automated systems for reaction setup and online analysis, flow chemistry platforms can enable the rapid optimization of synthetic routes and the efficient production of target molecules. researchgate.netbohrium.comnus.edu.sgsyrris.com This approach is particularly well-suited for the synthesis of pharmaceutical intermediates, where consistency and quality are paramount. researchgate.netbohrium.comacs.org

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of 3-bromo-5-(tert-butyl)-4-methoxyaniline?

- Methodological Answer : Synthesis optimization typically involves controlling reaction parameters such as temperature, stoichiometry of reagents, and catalyst selection. For brominated aniline derivatives, nucleophilic aromatic substitution (SNAr) is commonly employed, where the tert-butyl group enhances steric hindrance, requiring careful adjustment of reaction time and solvent polarity (e.g., DMF or THF) to avoid byproducts . Multi-step protocols, including protection/deprotection of functional groups (e.g., methoxy), are critical for regioselectivity . Purity can be monitored via HPLC or GC-MS, with yields often improved by recrystallization in ethanol/water mixtures .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- 1H/13C NMR : To verify substituent positions (e.g., tert-butyl resonance at ~1.3 ppm, methoxy at ~3.8 ppm) and aromatic proton splitting patterns .

- HRMS : For exact mass confirmation (expected m/z for C11H16BrNO: 274.04).

- FTIR : To identify N-H stretches (~3350 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .

Cross-referencing with computational simulations (e.g., DFT) can resolve ambiguities in complex splitting patterns .

Q. What purification strategies are effective for removing common impurities in brominated aniline derivatives?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for separating unreacted starting materials (e.g., tert-butylphenol). For halogenated byproducts, activated charcoal treatment in hot ethanol can adsorb non-polar impurities. Recrystallization in dichloromethane/n-pentane mixtures is effective for isolating crystalline products . Purity >95% is achievable, validated by TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and methoxy groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The tert-butyl group imposes steric hindrance, slowing SNAr reactions but stabilizing intermediates in Suzuki-Miyaura couplings. The methoxy group activates the para position via electron donation, directing electrophilic substitution. Comparative studies with analogs (e.g., 3-bromo-4-methoxy-6-methylaniline) show that bulky substituents reduce coupling efficiency by ~30% under Pd(PPh3)4 catalysis, necessitating higher temperatures (80–100°C) . Kinetic isotopic effect (KIE) studies (e.g., deuterated methoxy analogs) can quantify electronic contributions .

Q. What strategies resolve contradictory data in biological activity studies of brominated aniline derivatives?

- Methodological Answer : Discrepancies often arise from varying assay conditions (e.g., solvent polarity affecting membrane permeability). To address this:

- Dose-response curves : Test compound solubility in DMSO/PBS mixtures to ensure consistent bioavailability.

- Metabolic stability assays : Use liver microsomes to assess degradation rates, which may explain variability in IC50 values .

- Structural analogs : Compare with 3-bromo-5-fluoro-4-methoxyaniline to isolate the tert-butyl’s role in bioactivity .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) map electron density and Fukui indices to identify reactive sites. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.